1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-one
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Overview
Description
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by the presence of pyrazole and pyrrole rings, which are known for their significant biological activities .
Preparation Methods
The synthesis of 1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-PROPANONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyrrole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, followed by sulfonylation to introduce the sulfonyl group . The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound .
Chemical Reactions Analysis
1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of parasites, thereby exhibiting antileishmanial and antimalarial activities .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrrole derivatives, such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of pyrazole and pyrrole rings in 1-{4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-PROPANONE contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C18H27N5O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H27N5O3S/c1-13-5-6-14(2)23(13)8-7-17(24)21-9-11-22(12-10-21)27(25,26)18-15(3)19-20-16(18)4/h5-6H,7-12H2,1-4H3,(H,19,20) |
InChI Key |
KSGKEHCLIXNNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C)C |
Origin of Product |
United States |
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